molecular formula C6H6ClN3O B12856867 Oxazolo[4,5-b]pyridin-2-amine hydrochloride

Oxazolo[4,5-b]pyridin-2-amine hydrochloride

Cat. No.: B12856867
M. Wt: 171.58 g/mol
InChI Key: FGZXHSQFYYXGNF-UHFFFAOYSA-N
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Description

Oxazolo[4,5-b]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, and an amine group at the second position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-b]pyridin-2-amine hydrochloride typically involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation in solvent-free conditions. This method utilizes amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst, which facilitates the reaction and allows for high yields and short reaction times . Another approach involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-assisted synthesis techniques, which offer advantages such as reduced reaction times, higher yields, and environmentally friendly conditions. The use of heterogeneous catalysts like SBA-Pr-NH2 also allows for easy separation and reuse, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-b]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Oxazolo[4,5-b]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazolo[4,5-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[4,5-b]pyridin-2-amine hydrochloride stands out due to its unique combination of an oxazole and pyridine ring, along with the presence of an amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H5N3O.ClH/c7-6-9-5-4(10-6)2-1-3-8-5;/h1-3H,(H2,7,8,9);1H

InChI Key

FGZXHSQFYYXGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)N.Cl

Origin of Product

United States

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